1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
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Overview
Description
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a bicyclic compound featuring a unique oxabicyclo[2.2.1]heptane structure, which is a privileged scaffold in medicinal chemistry due to its rigidity and defined three-dimensional shape .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis are likely employed to ensure high yield and purity, which are critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic core.
Reduction: Typically used to reduce any double bonds or carbonyl groups present.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action for 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclic core but differ in functional groups attached.
1-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride: Similar in structure but contains an additional nitrogen atom in the bicyclic ring.
Uniqueness: 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride is unique due to its specific functional groups and the presence of an oxygen atom in the bicyclic ring, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c9-4-8-2-1-7(3-8,5-12-8)6(10)11;/h1-5,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQUIDSXTLPNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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